N-(4-acetylphenyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
“N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazole derivatives have been found to display a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzoxazole ring and a pyrrolidine ring. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Benzoxazole derivatives can undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, benzoxazole derivatives have a high degree of aromaticity and stability .Scientific Research Applications
Bioavailability and Pharmacokinetics
The molecule MDL 100,240, characterized by a similar complex structure, demonstrates dual inhibitory activity on angiotensin-converting enzyme (ACE) and neutral endopeptidase. This combination presents significant clinical potential for treating hypertension and congestive heart failure. A study on its bioavailability through repeated oral administration indicates good oral bioavailability, estimated at 85%, and shows no significant drug accumulation over an 8-day period with certain doses. The study suggests promising applications for molecules with similar structural complexities in enhancing drug efficacy and reducing side effects through controlled bioavailability and metabolism rates (Rousso et al., 2000).
Metabolic Studies and Excretion
SB-649868, a molecule with a similarly intricate structure, serves as an orexin 1 and 2 receptor antagonist. A study investigating the disposition of this molecule reveals extensive metabolism and predominant elimination via feces, with only a minor portion excreted through urine. The study showcases the intricate metabolic pathways involved and highlights the importance of understanding the metabolism and excretion patterns of complex molecules for effective therapeutic use (Renzulli et al., 2011).
Potential Neurological Implications
A study on idiopathic restless legs syndrome (RLS) using molecules structurally akin to N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide reveals that drug-naive and levodopa-treated patients with RLS did not exhibit significant differences in striatal dopamine transporter and dopamine D2-receptor binding. This indicates the potential neurological implications of such molecules and their binding characteristics, which could inform future neurological or psychiatric treatments (Tribl et al., 2001).
Future Directions
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)14-8-10-15(11-9-14)21-19(25)17-6-4-12-23(17)20-22-16-5-2-3-7-18(16)26-20/h2-3,5,7-11,17H,4,6,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFXGEWUOPBRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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